molecular formula C20H21NO2 B5568408 5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide

5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide

Cat. No.: B5568408
M. Wt: 307.4 g/mol
InChI Key: IGZZUIKFIXFNJS-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide typically involves multiple steps to ensure the precise incorporation of functional groups. One common method involves the use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines. This method highlights the versatility of N-tert-butanesulfinyl imines in achieving the desired molecular framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-methyl-N-(naphthalen-2-yl)furan-3-carboxamide stands out due to its unique combination of a furan ring and a naphthalene moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-17(12-18(23-13)20(2,3)4)19(22)21-16-10-9-14-7-5-6-8-15(14)11-16/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZUIKFIXFNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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